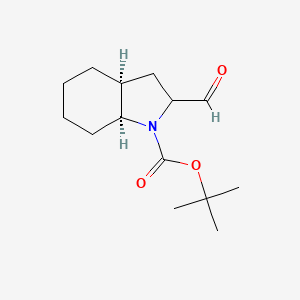
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as CPB-T, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been shown to increase the production of reactive oxygen species, which can contribute to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its specificity for cancer cells. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide is not yet approved for clinical use, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide for cancer treatment. Finally, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide may have potential applications in other areas, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-phenylphenylamine. The resulting intermediate is then reacted with thionyl chloride, followed by treatment with ammonia to yield 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the growth and migration of cancer cells in animal models.
Propriétés
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-25-18-13-20(19(26-2)12-16(18)21)27(23,24)22-17-11-7-6-10-15(17)14-8-4-3-5-9-14/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWDFHUUXWDHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)



![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)




